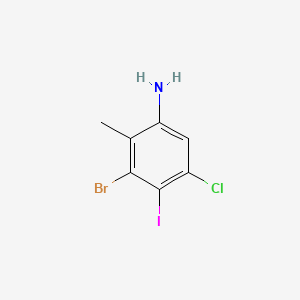![molecular formula C21H26O7S2 B15363152 [3-(Hydroxymethyl)-1-(P-tolylsulfonyloxymethyl)cyclobutyl]methyl 4-methylbenzenesulfonate](/img/structure/B15363152.png)
[3-(Hydroxymethyl)-1-(P-tolylsulfonyloxymethyl)cyclobutyl]methyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Hydroxymethyl)-1-(P-tolylsulfonyloxymethyl)cyclobutyl]methyl 4-methylbenzenesulfonate is a complex organic compound known for its distinctive structural features. It comprises a cyclobutyl ring substituted with hydroxymethyl, P-tolylsulfonyloxymethyl, and 4-methylbenzenesulfonate groups. This unique configuration gives the compound specific chemical properties and reactivity patterns valuable in various scientific disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Hydroxymethyl)-1-(P-tolylsulfonyloxymethyl)cyclobutyl]methyl 4-methylbenzenesulfonate typically involves several steps:
Formation of the cyclobutyl ring: : This can be achieved through cycloaddition reactions or intramolecular coupling reactions under controlled conditions.
Introduction of hydroxymethyl and P-tolylsulfonyloxymethyl groups: : Selective functionalization using appropriate reagents such as formaldehyde for hydroxymethylation and tosyl chloride for P-tolylsulfonyloxymethylation.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes with optimization for large-scale synthesis. This includes using robust catalysts, continuous flow reactors, and stringent purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: : Reduction reactions can target the sulfonyl groups, potentially converting them into more reactive sulfides or thiols.
Common Reagents and Conditions
Oxidizing agents: : Such as chromium trioxide or potassium permanganate.
Reducing agents: : Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: : Including amines, alcohols, and thiols.
Major Products
Oxidation: : Produces aldehydes or acids.
Reduction: : Leads to sulfides or thiols.
Substitution: : Yields diverse substituted cyclobutyl derivatives.
Applications De Recherche Scientifique
[3-(Hydroxymethyl)-1-(P-tolylsulfonyloxymethyl)cyclobutyl]methyl 4-methylbenzenesulfonate has several applications:
Chemistry: : As an intermediate in the synthesis of more complex organic molecules and study of reaction mechanisms.
Biology: : Potential use in probing enzyme-substrate interactions due to its structural features.
Medicine: : Investigated for its potential as a pharmacophore in drug design and development.
Industry: : Utilized in the synthesis of polymers and materials with unique properties.
Mécanisme D'action
The compound's effects depend on its interaction with specific molecular targets and pathways:
Molecular targets: : Often enzymes or receptor sites that recognize and bind to its functional groups.
Pathways involved: : Can include signal transduction pathways in biological systems, affecting processes like cell growth, differentiation, or apoptosis.
Comparaison Avec Des Composés Similaires
Compared to other cyclobutyl derivatives, [3-(Hydroxymethyl)-1-(P-tolylsulfonyloxymethyl)cyclobutyl]methyl 4-methylbenzenesulfonate stands out due to its unique combination of functional groups, providing specific reactivity and applications not commonly found in similar compounds.
Similar compounds: : Include cyclobutyl alcohols, cyclobutyl sulfides, and cyclobutyl benzenesulfonates.
Uniqueness: : Its unique structural combination of hydroxymethyl, P-tolylsulfonyloxymethyl, and 4-methylbenzenesulfonate groups.
Propriétés
Formule moléculaire |
C21H26O7S2 |
|---|---|
Poids moléculaire |
454.6 g/mol |
Nom IUPAC |
[3-(hydroxymethyl)-1-[(4-methylphenyl)sulfonyloxymethyl]cyclobutyl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C21H26O7S2/c1-16-3-7-19(8-4-16)29(23,24)27-14-21(11-18(12-21)13-22)15-28-30(25,26)20-9-5-17(2)6-10-20/h3-10,18,22H,11-15H2,1-2H3 |
Clé InChI |
XLBVSXHYDKKCJX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCC2(CC(C2)CO)COS(=O)(=O)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


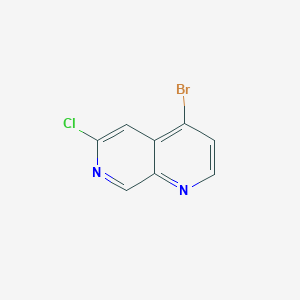

![ethyl 2-(2-butyl-4-Methyl-6-oxo-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)Methyl)-1,6-dihydropyrimidin-5-yl)acetate](/img/structure/B15363080.png)
![2,2,3,3-Tetrafluoro-2,3-dihydro-benzo[1,4]dioxine-6-sulfonyl chloride](/img/structure/B15363084.png)
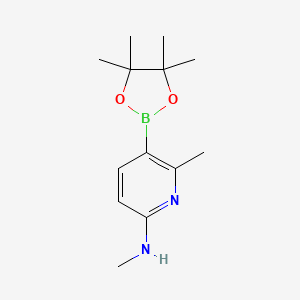
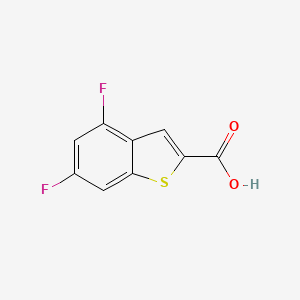
![7-Benzyl-1-oxa-7-azaspiro[4.4]nonan-2-one](/img/structure/B15363106.png)
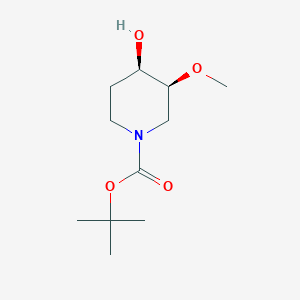

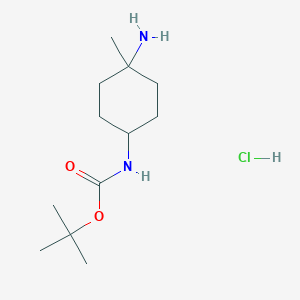


![4-(1-Methylpropyl)-N,N-bis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenamine](/img/structure/B15363150.png)
